molecular formula C8H11NO2 B15207173 3-Butylisoxazole-5-carbaldehyde

3-Butylisoxazole-5-carbaldehyde

Cat. No.: B15207173
M. Wt: 153.18 g/mol
InChI Key: QXPKASIPVWEIOP-UHFFFAOYSA-N
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Description

3-Butylisoxazole-5-carbaldehyde is a heterocyclic compound featuring an isoxazole ring substituted with a butyl group at the 3-position and an aldehyde group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The unique structure of this compound makes it a valuable compound in synthetic organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylisoxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of nitrile oxides with olefins. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce toxicity and environmental impact .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. The choice of solvents and catalysts is crucial to achieving high selectivity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Butylisoxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Butylisoxazole-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Uniqueness: 3-Butylisoxazole-5-carbaldehyde is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to other isoxazole derivatives .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-butyl-1,2-oxazole-5-carbaldehyde

InChI

InChI=1S/C8H11NO2/c1-2-3-4-7-5-8(6-10)11-9-7/h5-6H,2-4H2,1H3

InChI Key

QXPKASIPVWEIOP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NOC(=C1)C=O

Origin of Product

United States

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